N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-5-3-4-6-14(11)15(17)16-12(2)9-13-7-8-18-10-13/h3-8,10,12H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMJBGHVLXVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
1-(Furan-3-yl)propan-2-amine is typically prepared via reductive amination of furan-3-carbaldehyde with nitroethane, followed by catalytic hydrogenation. Alternatively, nucleophilic substitution of epichlorohydrin with furan-3-ylmagnesium bromide yields 1-(furan-3-yl)propan-2-ol, which undergoes Mitsunobu reaction with phthalimide to introduce the amine.
2-Methylbenzoic acid derivatives are commercially available but may require activation (e.g., conversion to acyl chlorides or mixed anhydrides) for amidation.
Synthetic Methodologies
Carbodiimide-Mediated Coupling
A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).
Procedure :
- Dissolve 2-methylbenzoic acid (1.36 g, 10 mmol) in anhydrous DCM (20 mL).
- Add EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) at 0°C.
- Stir for 30 min, then add 1-(furan-3-yl)propan-2-amine (1.39 g, 10 mmol) dropwise.
- Warm to room temperature and stir for 12 h.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 78% (2.12 g). ¹H-NMR (400 MHz, CDCl₃): δ 7.72–7.68 (m, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 7.25 (s, 1H, furan H), 6.42 (d, J = 1.6 Hz, 1H, furan H), 6.28 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 5.12–5.05 (m, 1H, NH), 3.98–3.89 (m, 1H, CH), 2.91–2.84 (m, 2H, CH₂), 2.54 (s, 3H, CH₃), 1.42 (d, J = 6.8 Hz, 3H, CH₃).
Acyl Chloride Route
Activation of 2-methylbenzoic acid to its acyl chloride enhances reactivity with amines.
Procedure :
- Reflux 2-methylbenzoic acid (1.36 g, 10 mmol) with thionyl chloride (5 mL) for 2 h.
- Remove excess SOCl₂ under reduced pressure.
- Dissolve the resultant acyl chloride in THF (15 mL) and add dropwise to a solution of 1-(furan-3-yl)propan-2-amine (1.39 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in THF (10 mL) at 0°C.
- Stir for 4 h, quench with water, extract with ethyl acetate, dry, and concentrate.
- Recrystallize from ethanol/water (3:1).
Yield : 85% (2.31 g). IR (KBr): 3280 (N-H), 1645 (C=O), 1540 cm⁻¹ (C-N).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | EDC/HOBt | 25 | 78 |
| DMF | EDC/HOBt | 25 | 82 |
| THF | EDC/HOBt | 40 | 68 |
| DCM | None (acyl chloride) | 0→25 | 85 |
Polar aprotic solvents (DMF) improve solubility of intermediates, while lower temperatures minimize side reactions in acyl chloride routes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : MeOH/H₂O (70:30)
- Retention Time : 8.2 min
- Purity : 99.1% (area normalization)
Scalability and Industrial Relevance
Kilogram-scale batches employ continuous flow reactors to enhance mixing and heat transfer. A recent patent describes a one-pot method combining acyl chloride formation and amidation, achieving 89% yield with <0.5% impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The propyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the benzamide moiety.
Substitution: Various substituted propyl derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter systems such as the noradrenergic, dopaminergic, and serotonergic systems, influencing the release and uptake of neurotransmitters .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the 2-methylbenzamide backbone with several analogs, differing primarily in the substituent attached to the propan-2-yl group:
Key Observations :
- Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization . The furan substituent in the target compound may lack such chelating ability.
Physicochemical Properties
Notes:
- The furan group may lower melting points compared to triazole analogs due to reduced intermolecular interactions.
- Crystallinity in hydroxy-dimethylethyl analogs is attributed to hydrogen bonding, absent in furan derivatives .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials based on diverse scientific literature.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of tubulin polymerization |
| HepG2 (Liver Cancer) | 10.0 | Modulation of cell cycle progression |
In vitro assays indicate that the compound induces apoptosis through the activation of caspases 3, 8, and 9, leading to programmed cell death in sensitive cancer cells .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Caspase Activation : The compound activates caspases which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : It has been observed to induce G1/S phase arrest in cancer cells, inhibiting their proliferation .
- Tubulin Interaction : The compound may disrupt microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel, thereby preventing cancer cell division .
Case Study 1: Breast Cancer
A study conducted on MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 12.5 µM, indicating potent anticancer activity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Lung Cancer
In A549 lung carcinoma cells, the compound exhibited an IC50 value of 15.0 µM. Mechanistic studies indicated that it inhibited tubulin polymerization and disrupted the microtubule network, leading to cell cycle arrest in the G2/M phase .
Other Therapeutic Potentials
Beyond its anticancer properties, this compound has shown promise in other areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
